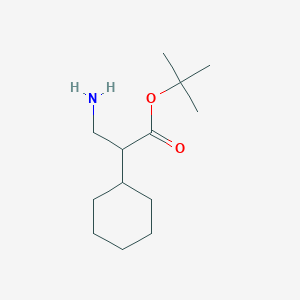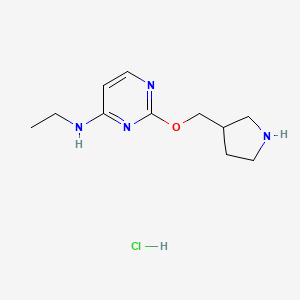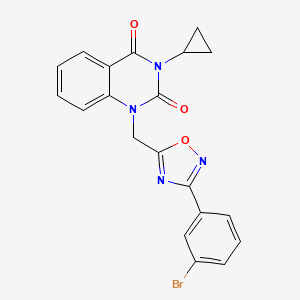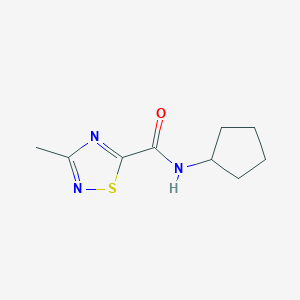
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(3-phenyl-1-adamantyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(3-phenyl-1-adamantyl)acetamide, commonly known as DT-010, is a novel compound that has gained significant attention in the field of drug discovery. DT-010 is a synthetic derivative of adamantane, which has been shown to exhibit a wide range of biological activities. The compound has been studied for its potential use in treating various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Mechanism Of Action
The exact mechanism of action of DT-010 is not fully understood. However, it is believed that the compound exerts its biological activity through the modulation of various signaling pathways. DT-010 has been shown to inhibit the activity of various enzymes such as acetylcholinesterase, which is implicated in the pathology of Alzheimer's disease. The compound has also been shown to modulate the activity of various ion channels, which are implicated in the pathology of Parkinson's disease.
Biochemical and Physiological Effects:
DT-010 has been shown to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis. DT-010 has also been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathology of Alzheimer's disease. The compound has been shown to protect dopaminergic neurons from oxidative stress, which is implicated in the pathology of Parkinson's disease.
Advantages And Limitations For Lab Experiments
DT-010 has several advantages for lab experiments. The compound is easy to synthesize and can be obtained in high yields with high purity. DT-010 has also been shown to exhibit high potency against various targets, which makes it a promising candidate for drug discovery. However, there are also some limitations to the use of DT-010 in lab experiments. The compound has low solubility in water, which makes it difficult to administer in vivo. DT-010 also has poor bioavailability, which may limit its effectiveness in treating certain diseases.
Future Directions
There are several future directions for the study of DT-010. One potential direction is to optimize the synthesis method to improve the solubility and bioavailability of the compound. Another direction is to study the pharmacokinetics and pharmacodynamics of DT-010 in vivo to determine its efficacy in treating various diseases. The compound could also be studied for its potential use in treating other diseases such as multiple sclerosis and Huntington's disease. Overall, DT-010 has shown great promise as a novel compound with potential therapeutic applications in various diseases.
Synthesis Methods
DT-010 can be synthesized through a multi-step synthetic process that involves the reaction of 1-adamantanecarboxylic acid with thiosemicarbazide, followed by the reaction of the resulting intermediate with 2-bromoacetophenone. The final product is obtained through the reaction of the intermediate with acetic anhydride. The synthesis method has been optimized to produce high yields of DT-010 with high purity.
Scientific Research Applications
DT-010 has been extensively studied for its potential use in treating various diseases. The compound has been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells. DT-010 has also been studied for its potential use in treating Alzheimer's disease and Parkinson's disease. The compound has been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathology of Alzheimer's disease. DT-010 has also been shown to protect dopaminergic neurons from oxidative stress, which is implicated in the pathology of Parkinson's disease.
properties
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(3-phenyl-1-adamantyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2OS/c24-18(23-19-22-6-7-25-19)13-20-9-15-8-16(10-20)12-21(11-15,14-20)17-4-2-1-3-5-17/h1-5,15-16H,6-14H2,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJHKGXHQEDZQMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)NC(=O)CC23CC4CC(C2)CC(C4)(C3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(3-phenyl-1-adamantyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2853889.png)
![(E)-3-(4-chloro-2-methylanilino)-1-[3-(3-fluorophenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one](/img/structure/B2853890.png)
![N-(2,5-dimethylphenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2853891.png)


![1-[1-(2,1,3-Benzothiadiazole-5-carbonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2853895.png)

![N-[2-(1H-Indazol-6-yl)ethyl]prop-2-enamide](/img/structure/B2853900.png)
![5-((4-Ethoxyphenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2853901.png)
![5-bromo-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)furan-2-carboxamide](/img/structure/B2853904.png)
![1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B2853905.png)